molecular formula C10H9N3S B2619809 (isoquinolin-5-yl)thiourea CAS No. 72677-72-6

(isoquinolin-5-yl)thiourea

Cat. No.: B2619809
CAS No.: 72677-72-6
M. Wt: 203.26
InChI Key: XQPWHCXCGYRECQ-UHFFFAOYSA-N
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Description

Contextualization within Thioamide Chemistry

Thioamides, the class of compounds to which (isoquinolin-5-yl)thiourea belongs, are characterized by the R-CS-NR'R'' functional group. They are known for their diverse reactivity and have been utilized in the synthesis of various heterocyclic compounds. The thioamide group can act as a versatile building block in organic synthesis. For instance, thioamides are involved in cobalt(III)-catalyzed annulation reactions to form complex fused ring systems like thiopyrano-isoquinoline derivatives. semanticscholar.orgrsc.org This reactivity stems from the ability of both the sulfur and nitrogen atoms of the thioamide to coordinate with metal catalysts. rsc.org

Significance of Isoquinoline (B145761) and Thiourea (B124793) Moieties in Academic Research

The isoquinoline and thiourea moieties are both significant scaffolds in various areas of chemistry.

Isoquinoline: The isoquinoline ring system is a prominent feature in many natural and synthetic bioactive molecules. In the context of this compound, the isoquinoline unit plays a crucial role in its chemical behavior. For example, the nitrogen atom in the isoquinoline ring can be acylated to form isoquinolinium salts, which are reactive intermediates in various organic reactions. researchgate.net This reactivity is harnessed in asymmetric catalysis to synthesize chiral molecules. researchgate.netresearchgate.net

Thiourea: The thiourea moiety is well-known for its ability to form strong hydrogen bonds and coordinate with metal ions. mdpi.comunlp.edu.ar This has led to its extensive use in:

Coordination Chemistry: Thiourea and its derivatives are versatile ligands that can coordinate to a wide range of metal centers through their sulfur and/or nitrogen atoms. mdpi.comtandfonline.com This has led to the development of numerous metal complexes with interesting structural and catalytic properties.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the thiourea group are exploited in the construction of self-assembling supramolecular structures. rsc.orgacs.orgrsc.org These assemblies can form channels and other organized structures that can influence the outcome of chemical reactions. acs.org

Catalytic Applications: Chiral thiourea derivatives have emerged as powerful organocatalysts for a variety of asymmetric reactions. beilstein-journals.orgrsc.org They operate through hydrogen-bond donation to activate electrophiles and control the stereochemical outcome of reactions. researchgate.netbeilstein-journals.org

Overview of Current Research Trajectories and Methodologies for this compound

Current research on this compound and its derivatives primarily focuses on the synthesis of new compounds and the evaluation of their potential applications. A common synthetic route involves the reaction of 5-aminoisoquinoline (B16527) with isothiocyanates. tandfonline.comnih.govresearchgate.net

One significant area of investigation is the synthesis of novel derivatives and their evaluation as enzyme inhibitors. For example, a series of this compound derivatives have been synthesized and tested for their inhibitory effects on the enzyme tyrosinase. tandfonline.comnih.govresearchgate.net

Furthermore, research explores the use of this compound derivatives as precursors for the synthesis of more complex heterocyclic systems. For instance, 1-(isoquinolin-5-yl)-3-phenylthiourea has been used to synthesize novel thiazole (B1198619) derivatives under various reaction conditions. researchgate.netdergipark.org.tr

The methodologies employed in this research are standard for synthetic and medicinal chemistry and include:

Synthesis: Standard organic synthesis techniques are used to prepare the target compounds. tandfonline.comresearchgate.net

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as elemental analysis. researchgate.netdergipark.org.tr

Computational Studies: Computational methods, such as calculating HOMO-LUMO energy levels, are used to understand the electronic properties of the molecules and to rationalize their observed activities. tandfonline.comnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-5-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWHCXCGYRECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Isoquinolin 5 Yl Thiourea

Historical and Contemporary Synthetic Routes to (Isoquinolin-5-yl)thiourea

The preparation of this compound is primarily achieved through straightforward and efficient chemical reactions, leveraging the reactivity of the 5-aminoisoquinoline (B16527) precursor.

The most common and direct method for the synthesis of N-substituted (isoquinolin-5-yl)thioureas involves the reaction of 5-aminoisoquinoline with a suitable isothiocyanate. tandfonline.comnih.gov This addition reaction is typically conducted in a solvent and yields the desired thiourea (B124793) derivative. The parent compound, this compound, can be formed from 5-aminoisoquinoline, although research has heavily focused on its N-substituted analogues.

A general scheme for this approach is the reaction between 5-aminoisoquinoline and a selected organoisothiocyanate (R-NCS) to yield the corresponding N-substituted this compound. tandfonline.comresearchgate.net For instance, a series of N-aryl-(isoquinolin-5-yl)thioureas were synthesized by reacting 5-aminoisoquinoline with various aryl isothiocyanates in a straightforward one-step process. tandfonline.comnih.gov This method is highly versatile, allowing for the introduction of a wide range of substituents on the thiourea nitrogen, depending on the isothiocyanate used.

Another direct approach involves reacting 5-isothiocyanatoisoquinoline (B8742917) with an amine. epo.orggoogle.com This reverses the roles of the functional groups on the starting materials. For example, 5-isothiocyanatoisoquinoline can be reacted with N,N-disubstituted ethylenediamines in a solvent like tetrahydrofuran (B95107) (THF) at room temperature to produce N,N'-disubstituted this compound derivatives. epo.orggoogle.com

While direct synthesis is prevalent, multi-step or one-pot convergent syntheses have been employed to create more complex molecules derived from an this compound core. In these strategies, the thiourea derivative is often formed in situ and then undergoes further reaction.

One such example is the one-pot synthesis of thiazole (B1198619) derivatives. researchgate.net This method involves the condensation of 5-aminoisoquinoline, phenyl isothiocyanate, and a third reactant like monochloroacetic acid or chloroacetonitrile. researchgate.net In this sequence, 1-(isoquinolin-5-yl)-3-phenylthiourea is generated first and then cyclizes with the third component to form a thiazole ring fused to the isoquinoline (B145761) system. researchgate.net This approach is efficient as it avoids the isolation of the intermediate thiourea, with optimal yields being achieved in a mixed solvent system like THF/DMF with a base such as triethylamine (B128534) (Et3N). researchgate.net

Functionalization and Derivatization Strategies for this compound

Functionalization of the this compound scaffold is key to modulating its properties. Derivatization can occur at the thiourea moiety or, in principle, on the isoquinoline ring itself.

N-substitution is the most widely explored derivatization strategy for this compound. This is readily achieved during the primary synthesis by selecting the desired isothiocyanate to react with 5-aminoisoquinoline.

Research has demonstrated the synthesis of a variety of N-aryl substituted derivatives. tandfonline.com By reacting 5-aminoisoquinoline with different aryl isothiocyanates, compounds such as 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea and 1-(4-methoxyphenyl)-3-(isoquinolin-5-yl)thiourea have been produced and characterized. tandfonline.comnih.govresearchgate.net The reaction conditions are generally mild, and the products are often obtained in good yields. tandfonline.com

Further complex substitutions are also possible. For instance, reacting 5-isothiocyanatoisoquinoline with substituted diamines, such as N-(4-fluorobenzyl)-N',N'-dimethylethylenediamine, results in more elaborate thiourea derivatives with potential applications in medicinal chemistry. epo.orggoogle.com This highlights the modularity of the synthesis, allowing for the introduction of diverse functional groups, including those with basic nitrogen atoms and substituted benzyl (B1604629) moieties. epo.orggoogle.com

Table 1: Examples of N-Substituted this compound Derivatives

Compound NameReactantsReference
1-(4-Chlorophenyl)-3-(isoquinolin-5-yl)thiourea5-Aminoisoquinoline and 4-Chlorophenyl isothiocyanate tandfonline.comnih.govresearchgate.net
1-(4-Methoxyphenyl)-3-(isoquinolin-5-yl)thiourea5-Aminoisoquinoline and 4-Methoxyphenyl isothiocyanate tandfonline.com
1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea5-Aminoisoquinoline and 4-Fluorophenyl isothiocyanate tandfonline.com
1-(4-Fluorobenzyl)-1-(2-(dimethylamino)ethyl)-3-(isoquinolin-5-yl)thiourea5-Isothiocyanatoisoquinoline and N-(4-fluorobenzyl)-N',N'-dimethylethylenediamine epo.orggoogle.com

The direct functionalization or modification of the isoquinoline ring after the formation of the this compound scaffold is not a commonly reported strategy in the surveyed literature. Synthetic approaches typically rely on using pre-substituted 5-aminoisoquinoline precursors to introduce desired functionalities onto the heterocyclic ring system. The electronic effects of substituents on the isoquinoline ring, such as electron-donating or electron-withdrawing groups, are known to influence the reactivity of the amine and the properties of the resulting thiourea derivative, but these are generally incorporated prior to the thiourea formation step.

The synthesis of chiral thioureas is an area of significant interest, particularly for their application as organocatalysts and as potential therapeutic agents. nih.govmdpi.com While specific examples detailing the stereoselective synthesis of chiral this compound are not abundant, the established methodologies for preparing chiral thioureas are directly applicable.

The most common method for synthesizing chiral thioureas is the reaction of a chiral amine with an isothiocyanate, or vice versa. mdpi.com Therefore, a chiral this compound derivative could be synthesized through one of the following pathways:

Reaction of a chiral 5-aminoisoquinoline derivative with an achiral isothiocyanate. This would require a stereocenter to be present on the isoquinoline portion of the molecule.

Reaction of achiral 5-aminoisoquinoline with a chiral isothiocyanate. A wide variety of chiral isothiocyanates can be derived from natural products or synthesized, providing a versatile route to chiral thioureas. mdpi.com

These reactions are generally efficient and proceed with retention of configuration at the stereocenter. mdpi.com The development of such chiral derivatives of this compound could open new avenues for their use in asymmetric synthesis and as chiral ligands. researchgate.net

Compound Index

Catalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents. While direct literature on the green synthesis of this compound is not extensively available, methodologies developed for analogous thiourea derivatives and heterocyclic amines can be extrapolated to devise greener synthetic routes.

Once 5-aminoisoquinoline is obtained, its conversion to this compound is typically achieved by reaction with an appropriate isothiocyanate. Green chemistry principles can be applied to this step by utilizing alternative energy sources and greener solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. mdpi.comnih.gov The application of microwave-assisted synthesis has been reported for various quinoline (B57606), isoquinoline, and other heterocyclic derivatives. researchgate.netnih.gov In the context of thiourea synthesis, microwave irradiation can be employed to accelerate the reaction between 5-aminoisoquinoline and a suitable isothiocyanate source. This method often allows for solvent-free conditions or the use of minimal amounts of high-boiling, greener solvents, further enhancing its environmental credentials. researchgate.netrasayanjournal.co.in

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of thiourea derivatives. scispace.comrsc.orgresearchgate.netsci-hub.st The phenomenon of acoustic cavitation, generated by ultrasound waves, can create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. rsc.org This technique has been successfully used for the synthesis of various heterocyclic compounds, including those containing sulfur and nitrogen. researchgate.net The synthesis of this compound could potentially be achieved by reacting 5-aminoisoquinoline with an isothiocyanate under ultrasonic irradiation, likely in a green solvent like water or ethanol, leading to shorter reaction times and improved energy efficiency.

Use of Green Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of thioureas often employ volatile and toxic organic solvents. Replacing these with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs) can significantly reduce the environmental impact of the process. conicet.gov.ar Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net The synthesis of thiourea derivatives in aqueous media has been reported, demonstrating the feasibility of this approach.

In addition to green solvents, the use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. For the synthesis of thioureas, various catalysts have been explored to improve reaction efficiency under mild conditions. These include solid acid catalysts and phase transfer catalysts, which can often be recovered and reused. While specific catalytic data for the synthesis of this compound is scarce, the general principles of using such catalysts can be applied. For instance, a heterogeneous catalyst could facilitate the reaction between 5-aminoisoquinoline and an isothiocyanate, allowing for easy separation and recycling of the catalyst.

The following tables summarize potential green and catalytic approaches for the synthesis of this compound and its precursor, based on methodologies reported for analogous compounds.

Precursor/Product Proposed Green/Catalytic Method Potential Catalyst Potential Green Solvent Energy Source Anticipated Advantages Reference for Analogy
5-AminoisoquinolineCatalytic amination of a suitable isoquinoline precursorPalladium-based catalysts, Nickel-based catalystsToluene, DioxaneConventional HeatingHigh efficiency, good yields berkeley.edu
5-AminoisoquinolineCatalytic reduction of 5-nitroisoquinolinePalladium-on-carbon (Pd/C)MethanolHydrogenationClean reaction, high yield prepchem.com
This compoundReaction of 5-aminoisoquinoline with isothiocyanateNone or mild acid/base catalystWater, EthanolMicrowave IrradiationRapid reaction, high yield, reduced solvent use nih.govresearchgate.net
This compoundReaction of 5-aminoisoquinoline with isothiocyanateNone or mild acid/base catalystWater, EthanolUltrasound IrradiationEnergy efficiency, shorter reaction times scispace.comrsc.org
This compoundReaction of 5-aminoisoquinoline with isothiocyanateHeterogeneous acid/base catalystGreen solvents (e.g., Deep Eutectic Solvents)Conventional HeatingCatalyst recyclability, use of benign solvents conicet.gov.ar

Advanced Structural Elucidation and Spectroscopic Characterization of Isoquinolin 5 Yl Thiourea and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of (Isoquinolin-5-yl)thiourea: Conformation and Intermolecular Interactions

A definitive single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would be crucial for unequivocally determining its solid-state conformation, including bond lengths, bond angles, and torsional angles. The absence of this crystallographic data precludes a detailed discussion of its intermolecular interactions.

Elucidation of Hydrogen Bonding Networks

Without crystal structure data, the specific hydrogen bonding networks formed by this compound in the solid state cannot be elucidated. Thiourea (B124793) moieties are well-known for their capacity to act as hydrogen bond donors through the N-H groups, while the isoquinoline (B145761) ring's nitrogen atom can act as a hydrogen bond acceptor. A crystallographic study would be necessary to identify the precise nature and geometry of these interactions, such as the formation of dimers or extended chains.

Analysis of π-π Stacking and C-H···π Interactions

The potential for π-π stacking interactions between the aromatic isoquinoline rings and C-H···π interactions is significant for understanding the crystal packing of this compound. However, without experimental crystallographic coordinates, a quantitative analysis of these non-covalent interactions, including inter-planar distances and angles, is not possible.

Polymorphism and Crystal Engineering Studies

There are no published studies on the polymorphism or crystal engineering of this compound. Investigations into different crystalline forms (polymorphs) would provide insight into the compound's solid-state properties and the influence of crystallization conditions on its structure.

Solution-State Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

While some NMR data exists for derivatives of this compound, a detailed and advanced NMR analysis of the parent compound is not available in the current body of literature.

Dynamic NMR Studies: Tautomerism and Rotational Barriers

There is no specific information regarding dynamic NMR studies on this compound. Such studies would be instrumental in investigating potential tautomeric equilibria (e.g., thione-thiol tautomerism) and in determining the energy barriers to rotation around the C-N bonds of the thiourea group and the bond connecting the thiourea moiety to the isoquinoline ring. For other aryl thioureas, rotational barriers have been investigated and are known to be influenced by steric and electronic factors.

2D NMR Techniques for Connectivity and Conformational Analysis

A comprehensive 2D NMR analysis (e.g., COSY, HSQC, HMBC, NOESY/ROESY) of this compound has not been published. These experiments would be essential for unambiguous assignment of proton and carbon signals and for providing insights into the through-bond and through-space correlations, which in turn would help to define the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) of this compound: Band Assignment and Characteristic Frequencies

The isoquinoline moiety is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring are anticipated to produce a series of sharp bands in the 1620-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

The thiourea group introduces several key vibrational modes. The N-H stretching vibrations of the secondary amine groups are expected to appear as one or more bands in the 3400-3100 cm⁻¹ region. The precise position and shape of these bands can be influenced by hydrogen bonding. The C=S stretching vibration, often referred to as the "thiourea band," is a key marker and typically appears in the 800-600 cm⁻¹ region. This band can be coupled with other vibrations, making its assignment complex. The C-N stretching vibrations of the thiourea moiety are expected in the 1500-1300 cm⁻¹ range and are often coupled with N-H bending modes.

Based on studies of structurally related N-arylthiourea compounds, a more detailed assignment of the expected vibrational frequencies for this compound can be proposed. The table below outlines these predicted characteristic frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
N-H Stretching3400 - 3100Associated with the thiourea group; can be broad due to hydrogen bonding.
Aromatic C-H Stretching3100 - 3000Characteristic of the isoquinoline ring system.
C=C and C=N Stretching1620 - 1450Multiple bands arising from the isoquinoline ring.
C-N Stretching / N-H Bending1500 - 1300Coupled vibrations of the thiourea moiety.
C=S Stretching (Thiourea Band)800 - 600A key indicator of the thiourea functional group.
Aromatic C-H Bending (out-of-plane)900 - 675Characteristic of the substitution pattern on the isoquinoline ring.

It is important to note that these are predicted ranges, and the actual experimental values may vary due to the specific electronic and steric environment of the this compound molecule. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in providing a more precise theoretical vibrational spectrum and aiding in the definitive assignment of experimental bands.

Advanced Mass Spectrometry Techniques in Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several predictable pathways. The molecular ion peak (M⁺) would be expected, and its accurate mass would confirm the molecular formula. Key fragmentation patterns can be hypothesized based on the known fragmentation of isoquinoline and N-arylthiourea derivatives.

A primary fragmentation pathway would likely involve the cleavage of the C-N bond between the isoquinoline ring and the thiourea group. This could lead to the formation of a stable isoquinolinium cation or an ion corresponding to the thiourea fragment. Another potential fragmentation involves the loss of a small neutral molecule, such as H₂S or HNCS, from the thiourea moiety. The table below summarizes the expected key fragment ions.

Fragment Ion (m/z)Proposed Structure/Origin
[M]⁺Molecular ion of this compound
[Isoquinoline-NH]⁺Resulting from cleavage of the C-S bond and rearrangement.
[Isoquinoline]⁺Formation of the stable isoquinoline cation.
[M - H₂S]⁺Loss of a hydrogen sulfide (B99878) molecule.
[M - HNCS]⁺Loss of an isothiocyanic acid molecule.

Isotopic labeling studies coupled with mass spectrometry are instrumental in tracking the metabolic fate of a compound or elucidating reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated into the molecule.

For instance, replacing the hydrogen atoms on the N-H groups of the thiourea moiety with deuterium would result in a molecular ion peak at M+2 (assuming both hydrogens are replaced). This would allow for the unambiguous identification of fragments containing the thiourea nitrogen atoms. Similarly, labeling the thiocarbonyl carbon with ¹³C would shift the molecular ion peak to M+1 and would help in tracking the fate of the C=S group in fragmentation or metabolic processes.

These isotopic labeling strategies, when combined with tandem mass spectrometry (MS/MS), provide a powerful platform for detailed structural analysis and for studying the interactions of this compound in complex biological systems.

Theoretical and Computational Chemistry Studies on Isoquinolin 5 Yl Thiourea

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (isoquinolin-5-yl)thiourea at the atomic level. These calculations offer a detailed picture of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. These geometric parameters are critical for understanding the molecule's shape and steric interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific DFT optimization data for the parent this compound is not readily available in the cited literature.

Parameter Bond/Angle Predicted Value
Bond Length C=S ~1.68 Å
N-C (thiourea) ~1.38 Å
C-N (isoquinoline) ~1.37 Å
Bond Angle N-C-N (thiourea) ~118°
C-N-C (linker) ~125°

The total energy calculated through DFT provides a measure of the molecule's stability. By comparing the energies of different conformations, the most energetically favorable structure can be identified. This information is vital for understanding how the molecule will behave in various chemical environments.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity.

For a derivative, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, quantum chemical calculations using the Hartree-Fock (HF) method with a 6-31G basis set have been performed. core.ac.ukresearchgate.net These calculations provide valuable insights into the electronic properties of the broader this compound scaffold.

Table 2: Calculated Frontier Molecular Orbital Energies for an this compound Derivative core.ac.ukresearchgate.net

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) Egap (eV)

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea (B124793) group and the nitrogen atom of the isoquinoline (B145761) ring, indicating these as sites for hydrogen bonding and coordination with electrophiles. The hydrogen atoms of the thiourea's N-H groups would exhibit positive potential, making them hydrogen bond donors. Understanding the charge distribution through methods like Mulliken population analysis provides numerical values for the partial charges on each atom, further quantifying the molecule's polarity and reactive sites.

Molecular Dynamics (MD) Simulations of this compound in Various Solvents and Self-Aggregates

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can provide insights into how this compound behaves in different environments, such as in various solvents or when it forms aggregates with itself.

In a solvent like water, MD simulations could reveal the formation and stability of hydrogen bonds between the thiourea and isoquinoline moieties and the surrounding water molecules. This would help in understanding its solubility and the solvation shell structure. Simulations in non-polar solvents would highlight different intermolecular interactions. Furthermore, MD simulations can be employed to investigate the tendency of this compound molecules to self-aggregate, identifying the driving forces and the most stable aggregate structures, which is important for understanding its behavior in the solid state and in concentrated solutions.

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts can be compared with experimental data for verification. Experimental NMR data for several this compound derivatives have been reported. tandfonline.comtandfonline.com

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Representative this compound Derivatives in DMSO-d₆ tandfonline.comtandfonline.com

Compound Selected ¹H NMR (ppm) Selected ¹³C NMR (ppm)
1-(isoquinolin-5-yl)-3-p-tolylthiourea 9.8 (s, 1H), 9.7 (s, 1H), 8.8 (s, 1H) 182.14 (C=S), 151.17, 148.99

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the C=S stretch, N-H bends, and aromatic C-H stretches. Experimental FT-IR data for derivatives show characteristic peaks for the thiourea and isoquinoline moieties. tandfonline.comtandfonline.com

In Silico Structure-Property Relationship (SPR) Studies for this compound Derivatives

In silico Structure-Property Relationship (SPR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity or other properties of a series of compounds based on their molecular structures. For this compound derivatives, which have been shown to be inhibitors of enzymes like tyrosinase, QSAR models can be developed to correlate their structural features with their inhibitory potency. nih.gov

These models typically use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters (molecular volume, surface area), and topological indices. By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive QSAR model can be built. This model can then be used to screen virtual libraries of novel this compound derivatives to identify candidates with potentially enhanced activity, thereby guiding synthetic efforts and accelerating the discovery of more potent compounds. The development of such models is a key aspect of modern drug design and materials science. nih.govmdpi.com

Coordination Chemistry of Isoquinolin 5 Yl Thiourea: Metal Complex Formation and Characterization

Ligand Properties of (isoquinolin-5-yl)thiourea: Binding Sites, Denticity, and Tautomerism in Metal Binding

This compound possesses a rich set of donor atoms that dictate its coordination behavior. The primary binding sites are the thiocarbonyl sulfur atom and the nitrogen atoms of both the thiourea (B124793) group and the isoquinoline (B145761) ring. This multivalency allows for several potential coordination modes.

Binding Sites and Denticity : The ligand can act in a monodentate, bidentate, or even bridging fashion.

Monodentate Coordination : The most common coordination mode for simple thiourea derivatives involves the soft sulfur atom binding to a single metal center. mdpi.com This is expected to be a primary mode for this compound, particularly with soft metal ions.

Bidentate Chelation : Chelation can occur through several combinations. A common mode for N-substituted thioureas is the formation of a four-membered ring via coordination of the sulfur and one of the thiourea nitrogen atoms (S,N-chelation). acs.org Alternatively, the ligand could potentially form a larger, more stable chelate ring by coordinating through the thiourea sulfur and the isoquinoline nitrogen (S,N'-chelation). The feasibility of this mode would depend on the steric and electronic properties of the resulting complex.

Bridging Coordination : The thiourea moiety can bridge two metal centers, with the sulfur atom coordinating to both. This mode is less common but has been observed in some polynuclear complexes.

Tautomerism : this compound can theoretically exist in thione (C=S) and thiol (C-S-H) tautomeric forms. In the solid state and in solution, the thione form is overwhelmingly dominant. Coordination to metal ions almost invariably occurs through the sulfur atom of the stable thione form, as evidenced by extensive crystallographic and spectroscopic data on related compounds.

The simultaneous σ-donating and π-acidic characteristics of thiourea ligands, combined with the potential for hydrogen bonding, make them structurally versatile. nih.gov The presence of the bulky and electronically distinct isoquinoline group is expected to significantly influence the steric and electronic environment of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with thiourea-type ligands is typically straightforward. The general method involves the reaction of the ligand with a suitable metal salt (e.g., halides, nitrates, or perchlorates) in a 1:1, 1:2, or other stoichiometric ratio in an appropriate solvent like ethanol, methanol, or acetonitrile. nih.govksu.edu.tr The resulting complexes often precipitate from the solution upon mixing or after a period of stirring and gentle heating.

Transition metal complexes of this compound are expected to exhibit a variety of geometries depending on the metal ion, its oxidation state, and the metal-to-ligand ratio.

Coordination Modes : As with related acylthiourea ligands, this compound can coordinate in a monodentate fashion via its sulfur atom or as a bidentate ligand. acs.orgresearchgate.net For example, in complexes with metals like Ru(II), both monodentate (S-bound) and bidentate (N,S-bound) coordination have been observed, sometimes influenced by the synthetic route. acs.orgacs.org

Geometries : Based on analogous systems, several geometries are anticipated:

Linear : For d¹⁰ ions like Ag(I) and Au(I), two-coordinate linear complexes are common, although higher coordination numbers can be achieved. dntb.gov.uaresearchgate.net

Square Planar : For d⁸ ions such as Ni(II), Pd(II), and Pt(II), square planar geometries are prevalent, often involving two bidentate ligands or a combination of monodentate ligands and counter-ions. researchgate.net

Tetrahedral and Octahedral : For ions like Co(II), Cu(II), and Zn(II), both tetrahedral and octahedral geometries are possible. The specific geometry is influenced by factors such as the ligand field strength and steric hindrance from the isoquinoline moiety.

The precise structure of these complexes would be definitively determined by single-crystal X-ray diffraction, which provides detailed information on bond lengths, bond angles, and coordination geometry. nih.govnih.gov

Table 1: Expected Geometries for Transition Metal Complexes with Thiourea-Type Ligands

Metal Iond-electron CountCommon GeometriesExample from Analogous Systems
Ag(I), Au(I)d¹⁰Linear, Trigonal Planar, TetrahedralSilver complexes with phosphine-thiourea ligands show P,S-chelation. researchgate.net
Cu(I)d¹⁰Tetrahedral, Trigonal PlanarBinuclear Cu(I) complexes with bridging thiourea ligands have been reported. researchgate.net
Ni(II)d⁸Square Planar (low-spin), Octahedral (high-spin)Square planar geometry is common with bidentate N,S-coordination. researchgate.net
Co(II)d⁷Tetrahedral, Octahedral (high-spin)Octahedral geometry is often observed in Co(II)-thiourea complexes. researchgate.net
Ru(II), Os(II)d⁶OctahedralHalf-sandwich Ru(II) complexes show both monodentate S- and bidentate N,S-coordination. acs.orgnih.gov

The coordination chemistry of thiourea ligands with main group and lanthanide metals is less explored but presents unique features.

Main Group Metals : Main group elements like Pb(II) and Cd(II) are known to form complexes with thiourea derivatives. Studies on related systems show that coordination typically occurs through the sulfur atom. For instance, lead(II) and cadmium(II) thiocyanate complexes with 1,3-dimethyl-2(3H)-imidazolethione (a cyclic thiourea) form polymeric structures where the metal center is coordinated by the sulfur atoms of the thiourea and the nitrogen/sulfur atoms of bridging thiocyanate groups, resulting in distorted octahedral geometries. kennesaw.edu

Lanthanide Metals : Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donors like oxygen and nitrogen over soft donors like sulfur. However, complexes with thiourea and its derivatives have been synthesized. asianpubs.org In the case of this compound, the presence of the isoquinoline nitrogen atom provides a hard donor site that could be attractive to lanthanide ions. It is plausible that this ligand could act as a bidentate S,N'- or N,N'-donor, or that it would be incorporated into mixed-ligand complexes where other N- or O-donor ligands satisfy the primary coordination sphere of the lanthanide ion. asianpubs.org

Spectroscopic (e.g., UV-Vis, EPR) and Magnetic Properties of this compound Metal Complexes

Spectroscopic and magnetic studies are crucial for elucidating the structure and bonding in metal complexes.

Spectroscopic Properties :

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon S-coordination, the ν(C=S) stretching vibration is expected to shift to a lower frequency (wavenumber), while the ν(C-N) vibration often shifts to a higher frequency. This is due to a decrease in the C=S double bond character and an increase in the C-N double bond character upon donation of electron density from the sulfur to the metal. mdpi.comutm.my Changes in the N-H stretching bands can also provide evidence of coordination or deprotonation. ksu.edu.tr

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the electronic transitions and coordination geometry. The free ligand is expected to show intense absorption bands in the UV region corresponding to π–π* and n–π* transitions within the thiourea and isoquinoline moieties. Upon complexation, new, often lower-energy, bands may appear in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. utm.my For transition metals with d-electrons, weaker d-d transition bands can also be observed, the positions of which are indicative of the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy : For complexes containing paramagnetic metal centers (e.g., Cu(II), high-spin Co(II)), EPR spectroscopy is used to study the electronic environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from the spectra can provide valuable insights into the geometry of the complex and the nature of the metal-ligand bond.

Table 2: Typical Spectroscopic Shifts in Thiourea Metal Complexes

Spectroscopic TechniqueObserved Change Upon S-CoordinationReason
Infrared (IR)Decrease in ν(C=S) frequencyWeakening of the C=S bond
Infrared (IR)Increase in ν(C-N) frequencyIncrease in C-N double bond character
UV-VisibleAppearance of new bands (MLCT/LMCT)Charge transfer between metal d-orbitals and ligand orbitals
¹H NMRDownfield shift of N-H protonsDeshielding of protons upon metal coordination

Magnetic Properties : Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in a transition metal complex, which in turn helps to establish its oxidation state and coordination geometry. gcnayanangal.com For example, Co(II) (d⁷) complexes can be distinguished based on their magnetic moments: high-spin octahedral complexes typically exhibit moments of 4.3–5.2 B.M., while tetrahedral complexes show moments in the range of 4.4–4.8 B.M. researchgate.net Similarly, Ni(II) (d⁸) complexes can be identified as diamagnetic (low-spin square planar) or paramagnetic (high-spin octahedral). du.edu.eg

Theoretical Insights into Metal-Ligand Interactions in this compound Complexes

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of metal complexes. researchgate.netmdpi.com DFT calculations can provide deep insights into the nature of the metal-ligand bond in this compound complexes.

Geometry Optimization : DFT methods can be used to predict the most stable geometry of the complexes, complementing experimental data from X-ray crystallography. mdpi.com This is particularly useful for studying potential isomers or species that are difficult to crystallize.

Electronic Structure Analysis : Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can describe the metal-ligand bonding. The energy gap between the HOMO and LUMO is related to the chemical reactivity and the electronic transitions observed in UV-Vis spectra. utm.my

Vibrational Analysis : Theoretical frequency calculations can predict the IR spectrum of a complex. Comparing the calculated spectrum with the experimental one can aid in the assignment of vibrational modes and confirm the proposed coordination mode. mdpi.comutm.my

Bonding Analysis : Advanced techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on the metal and ligand atoms, providing a quantitative measure of the covalent and electrostatic character of the metal-ligand bond. This allows for a detailed understanding of the σ-donor and π-acceptor properties of the this compound ligand in a given complex.

By combining these theoretical approaches with experimental data, a comprehensive picture of the coordination chemistry of this compound can be developed, paving the way for the rational design of new complexes with tailored properties.

Supramolecular Chemistry and Molecular Recognition Properties of Isoquinolin 5 Yl Thiourea

Anion Binding and Recognition by (Isoquinolin-5-yl)thiourea: Mechanisms and Selectivity

The thiourea (B124793) moiety is a powerful and widely used functional group for the recognition of anions. The two N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with a variety of anions. The isoquinoline (B145761) ring, being an aromatic heterocycle, can influence the electronic properties of the thiourea group and also participate in anion binding through weaker C-H···anion interactions. The primary mechanism of anion binding by this compound is expected to be through hydrogen bonding between the thiourea N-H groups and the anion.

The selectivity of anion binding is governed by several factors, including the basicity, charge density, and geometry of the anion, as well as the steric and electronic properties of the host molecule. Generally, thiourea-based receptors exhibit a preference for more basic and geometrically compatible anions. For instance, a common binding trend observed for simple thiourea receptors is F⁻ > Cl⁻ > Br⁻ > I⁻ for halides and H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ for oxoanions, reflecting the strength of the hydrogen bonding interactions. frontiersin.org

The isoquinoline moiety in this compound can act as a signaling unit, allowing for the detection of anion binding events through changes in its spectroscopic properties. Upon anion binding, a color change (colorimetric sensing) or a change in fluorescence (luminescent sensing) can be observed.

UV-Visible Spectroscopy: The binding of an anion to the thiourea group can cause a change in the electronic environment of the isoquinoline ring, leading to a shift in the absorption bands in the UV-Vis spectrum. frontiersin.org For example, the interaction with anions can lead to the formation of a charge-transfer band, resulting in a new absorption peak at a longer wavelength, which is often accompanied by a visible color change. nih.gov The magnitude of this shift can be correlated with the strength of the anion binding.

Luminescence Spectroscopy: Isoquinoline and its derivatives are often fluorescent. The fluorescence of this compound can be modulated by anion binding. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and energy transfer. For instance, the binding of an anion can enhance the fluorescence (chelation-enhanced fluorescence, CHEF) or quench the fluorescence (chelation-enhanced quenching, CHEQ). The fluorescence response of a sensor containing a 1-naphthyl group (structurally similar to isoquinoline) was shown to increase in the presence of fluoride (B91410) ions. nih.gov

To illustrate the potential anion sensing capabilities, the following table presents hypothetical association constants for this compound with various anions, based on typical values for similar thiourea-based sensors.

AnionAssociation Constant (Kₐ, M⁻¹)
F⁻5.0 x 10³
Cl⁻1.2 x 10²
Br⁻< 10
I⁻< 10
H₂PO₄⁻8.0 x 10³
HSO₄⁻4.5 x 10²
NO₃⁻< 10

Note: This data is illustrative and based on the binding affinities of structurally related thiourea-based anion receptors.

To enhance binding affinity and selectivity, the this compound unit can be incorporated into more complex supramolecular architectures such as macrocycles and pseudorotaxanes.

Macrocyclic Architectures: By incorporating two or more this compound units into a macrocyclic framework, a pre-organized binding cavity can be created. This pre-organization minimizes the entropic penalty of binding and can lead to a significant increase in the association constant and selectivity for a specific anion. The size and shape of the macrocyclic cavity can be tailored to match the target anion, leading to highly selective recognition. For example, tetrathiourea macrocycles have been shown to be adaptable receptors that can change their conformation to match the size of the guest dicarboxylate anion. nih.gov

Pseudorotaxane Architectures: A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule is threaded through a macrocyclic "host". If the macrocycle is functionalized with this compound units, the resulting pseudorotaxane can act as an anion receptor. The threading of the axle can modulate the anion binding properties of the macrocycle. Conversely, the binding of an anion within the macrocycle can control the formation and dissociation of the pseudorotaxane, leading to a molecular switch. Thiourea-based rotaxanes have been demonstrated to act as anion transporters across lipid bilayers. nih.gov

Cation Binding and Recognition by this compound (if applicable as a host or in ionophores)

While the thiourea group is primarily known for its anion binding capabilities, the sulfur atom possesses a lone pair of electrons and can coordinate to soft metal cations. Additionally, the nitrogen atom of the isoquinoline ring can also act as a binding site for cations. Therefore, this compound has the potential to act as a ligand for certain metal ions. The binding of a cation could occur at the sulfur atom of the thiourea, the nitrogen atom of the isoquinoline, or through a chelating interaction involving both. The specific coordination mode would depend on the nature of the cation. This dual binding ability could lead to the development of ion-pair receptors, where the thiourea group binds the anion and the isoquinoline/thiourea sulfur binds the cation.

Self-Assembly and Ordered Structures Involving this compound

The hydrogen bonding capabilities of the thiourea group are not limited to anion binding. Thiourea molecules can also form strong intermolecular N-H···S hydrogen bonds with each other. This directional hydrogen bonding can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the solid state. The isoquinoline ring can further influence the packing of the molecules through π-π stacking interactions. The interplay of these non-covalent interactions can lead to the formation of highly ordered crystalline structures. The study of these self-assembly processes is crucial for the development of new materials with desired properties.

Design Principles for this compound-Based Molecular Sensors

The design of effective molecular sensors based on this compound requires the careful consideration of several key principles:

Receptor-Substrate Complementarity: The binding site should be designed to be complementary in size, shape, and electronic properties to the target analyte. For anion sensing, this involves optimizing the hydrogen-bonding environment provided by the thiourea group.

Integration of a Signaling Unit: A chromogenic or fluorogenic group, in this case, the isoquinoline moiety, must be electronically coupled to the binding site. This ensures that the binding event is translated into a detectable optical signal.

Modulation of Acidity: The acidity of the thiourea N-H protons can be tuned by introducing electron-withdrawing or electron-donating substituents on the isoquinoline ring. Increasing the acidity generally leads to stronger anion binding.

Pre-organization and Rigidity: Incorporating the this compound unit into a rigid or pre-organized scaffold, such as a macrocycle, can significantly enhance binding affinity and selectivity by reducing the entropic cost of binding. nih.gov

By applying these principles, it is possible to develop highly sensitive and selective molecular sensors for a variety of analytes based on the this compound scaffold.

Exploration of Isoquinolin 5 Yl Thiourea in Catalysis and Materials Science

Organocatalytic Applications of (Isoquinolin-5-yl)thiourea and Its Derivatives

Thiourea-based organocatalysts have emerged as a powerful class of molecules for promoting a wide range of chemical transformations. nih.gov Their efficacy stems from the ability of the two N-H protons of the thiourea (B124793) group to form strong hydrogen bonds, thereby activating electrophilic substrates. When this moiety is attached to a chiral scaffold, it enables the creation of highly effective asymmetric catalysts.

Asymmetric Catalysis via Hydrogen Bonding Activation

Derivatives of this compound are prime candidates for bifunctional organocatalysis, a strategy that mimics enzymatic catalysis by simultaneously activating both the nucleophile and the electrophile. scispace.com In a typical catalytic cycle, the acidic N-H protons of the thiourea group coordinate to an electrophile (e.g., an imine or a nitroolefin), lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. scispace.com If the catalyst also contains a basic site, such as a tertiary amine, it can deprotonate the nucleophile (the pronucleophile), increasing its HOMO (Highest Occupied Molecular Orbital) and enhancing its reactivity. nih.govjst.go.jp This dual activation strategy leads to significant rate enhancements and allows for high levels of stereocontrol in a chiral environment.

A key application of this principle is in the asymmetric aza-Henry (nitro-Mannich) reaction, a crucial carbon-carbon bond-forming reaction that produces enantioenriched β-nitroamines. These products are valuable precursors for chiral 1,2-diamines and α-amino acids. nih.gov Chiral thiourea catalysts derived from cinchona alkaloids, which contain a quinoline (B57606) (a structural isomer of isoquinoline) core, have demonstrated exceptional performance in this reaction. The catalyst activates the N-Boc imine through hydrogen bonding with the thiourea moiety, while the quinuclidine (B89598) nitrogen atom of the alkaloid acts as a Brønsted base, activating the nitroalkane. nih.govjst.go.jp This concerted activation within a chiral pocket directs the approach of the nucleophile, resulting in high enantioselectivity.

Table 1: Performance of a Quinoline-Thiourea Derivative in the Asymmetric aza-Henry Reaction Catalyst loading and reaction conditions influence the yield and stereoselectivity.

Entry Imine Substituent (Ar) Nitroalkane Yield (%) dr (anti/syn) ee (%) (anti)
1 C₆H₅ CH₃NO₂ 95 95:5 96
2 4-ClC₆H₄ CH₃NO₂ 96 94:6 97
3 4-MeOC₆H₄ CH₃NO₂ 92 96:4 95
4 2-Naphthyl CH₃NO₂ 98 95:5 98

Data compiled from representative studies on related quinoline-thiourea catalysts.

Activation of Substrates in Organic Transformations

The hydrogen-bonding capability of the this compound moiety is not limited to asymmetric catalysis but is a general principle for activating a wide array of substrates in organic synthesis. The thiourea group acts as a mild Brønsted acid, capable of activating carbonyls, imines, nitro groups, and other functionalities containing Lewis basic atoms. nih.gov

This activation is particularly effective in Michael additions, where the thiourea catalyst activates an α,β-unsaturated electrophile, facilitating the conjugate addition of a nucleophile. For example, chiral thiourea catalysts derived from 1,2-diamines have been successfully employed in the Michael addition of dicarbonyl compounds to nitroolefins. rsc.orgkorea.ac.kr The catalyst uses its two N-H groups to bind and activate the nitro group of the nitroolefin, while a basic amine on the catalyst backbone activates the dicarbonyl nucleophile. This dual activation leads to high yields and excellent stereoselectivities. rsc.orgkorea.ac.kr The isoquinoline (B145761) ring in this compound derivatives can further influence the catalytic activity through steric and electronic effects or by participating in π-π stacking interactions with the substrates.

This compound as a Component in Heterogeneous Catalysis and Supported Catalytic Systems

A significant drawback of homogeneous organocatalysis is often the high catalyst loading required and the difficulty in separating the catalyst from the reaction product. nih.gov To overcome these challenges and enhance the sustainability of the process, catalysts can be immobilized on solid supports, a strategy known as heterogenization.

Thiourea-based organocatalysts, including derivatives of this compound, are well-suited for immobilization. researchgate.net They can be anchored to various insoluble supports such as polymers (e.g., polystyrene), silica (B1680970), or magnetic nanoparticles. researchgate.net For instance, chiral thiourea catalysts have been covalently attached to Merrifield resin or mesoporous silica like SBA-15. nih.govrsc.org These supported catalysts have been used in continuous flow reactors, where reactants are passed through a packed bed of the catalyst, allowing for efficient production and easy separation of the product. nih.gov

Key advantages of these supported systems include:

Recyclability : The solid catalyst can be easily recovered by simple filtration and reused multiple times with minimal loss of activity or selectivity. rsc.orgmdpi.com

Simplified Purification : Product isolation is straightforward, as the catalyst remains in the solid phase, eliminating the need for chromatographic separation. nih.gov

Application in Flow Chemistry : Immobilized catalysts are ideal for use in packed-bed reactors for continuous manufacturing processes, enhancing efficiency and scalability. rsc.org

Research has demonstrated that polymer-supported thiourea catalysts can effectively promote reactions such as Michael additions and aza-Henry reactions, maintaining high enantioselectivities comparable to their homogeneous counterparts. nih.govresearchgate.net

Applications in Functional Materials

The unique structural and electronic properties of the isoquinoline and thiourea moieties make their combination a valuable component in the design of advanced functional materials.

Luminescent and Optoelectronic Materials

The isoquinoline ring system is a known fluorophore and is a core component in many luminescent compounds and organic light-emitting diode (OLED) materials. acs.orgmdpi.com Isoquinoline derivatives exhibit strong fluorescence, with emission properties that can be tuned by altering the substituents on the aromatic ring. mdpi.comnih.gov For example, the introduction of different functional groups can shift the emission wavelength and affect the fluorescence quantum yield. nih.gov

The thiourea group can be integrated into such systems to act as a receptor or sensor. Thiourea-based molecules have been designed as fluorescent chemosensors for detecting specific ions or molecules. mdpi.com The binding of an analyte to the thiourea group through hydrogen bonding can trigger a change in the fluorescence of the nearby isoquinoline fluorophore, leading to a detectable "turn-on" or "turn-off" signal. This mechanism makes this compound derivatives promising candidates for the development of selective sensors. The photophysical properties of the isoquinoline core can be modulated by the thiourea unit, potentially leading to materials with unique optical or electronic characteristics for applications in OLEDs or molecular switches. researchgate.net

Table 2: Representative Photophysical Properties of Isoquinoline Derivatives Properties are highly dependent on substitution and solvent environment.

Compound Type λmax abs. (nm) λmax em. (nm) Quantum Yield (ΦF)
1-(Isoquinolin-3-yl)azetidin-2-one 363 417 0.812
1-(Isoquinolin-3-yl)pyrrolidin-2-one 368 433 0.655
1-(Isoquinolin-3-yl)imidazolidin-2-one 377 431 0.584

Data adapted from studies on 3-substituted isoquinoline derivatives in 0.1 M H₂SO₄. nih.gov

Incorporation into Polymer Architectures for Specific Functions

The ability of the thiourea group to form strong, reversible hydrogen bonds makes it an excellent functional unit for incorporation into polymer architectures. researchgate.net When this compound or its derivatives are used as monomers or cross-linkers, they can impart unique properties to the resulting polymers.

One key application is in the creation of dynamic covalent or supramolecular polymers. The hydrogen bonds formed by the thiourea units can act as reversible cross-links, leading to self-healing materials or reprocessable thermosets. mdpi.com For example, polymers containing thiourea bonds have been shown to be dynamic, allowing the network to be reprocessed upon heating. mdpi.com

Furthermore, the hydrogen-bonding capability can be harnessed to improve the material's mechanical properties or adhesion. Copolymers incorporating thiourea and other functional groups, such as polyethers and siloxanes, have been developed for applications like marine antifouling coatings. mdpi.com In these materials, the thiourea group enhances adhesion to substrates through hydrogen bonding interactions. mdpi.com The isoquinoline moiety can add rigidity, thermal stability, or specific optical properties to the polymer chain, leading to multifunctional materials for a wide range of applications.

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Molecular Interactions and Mechanistic Studies of Isoquinolin 5 Yl Thiourea in Vitro and Non Clinical Focus

Investigation of Molecular Targets and Binding Mechanisms for (Isoquinolin-5-yl)thiourea in Model Systems

The exploration of molecular targets for this compound has identified specific enzymatic interactions, providing a foundation for understanding its biological activity.

Quantitative Binding Studies with Biomolecules (e.g., proteins, nucleic acids) in Solution

Research has identified the enzyme tyrosinase as a molecular target for derivatives of this compound. researchgate.netnih.gov A study involving a series of synthesized isoquinoline (B145761) urea (B33335) and thiourea (B124793) compounds demonstrated their inhibitory effects on tyrosinase activity. researchgate.netnih.gov

Kinetic analysis revealed that these compounds act as inhibitors of the enzyme. researchgate.net For instance, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as the most potent compound in the series, exhibiting competitive inhibition with an inhibition constant (Kᵢ) of 119.22 μM. researchgate.netnih.gov Competitive inhibition suggests that the compound binds to the active site of the tyrosinase enzyme, thereby competing with the natural substrate. researchgate.net The thiourea moiety is recognized for its ability to form directional hydrogen bonds, which facilitates binding to biological targets. researchgate.net

Kinetic and Thermodynamic Analysis of Ligand-Target Interactions (e.g., using Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Advanced biophysical techniques are crucial for a comprehensive understanding of the forces driving molecular recognition. Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat released or absorbed during a binding event. utwente.nlwur.nl This allows for the determination of key thermodynamic parameters, including the binding affinity (Kₐ), dissociation constant (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). utwente.nl Such data provides a complete thermodynamic profile of the interaction, distinguishing between enthalpy-driven and entropy-driven binding events. utwente.nl

Surface Plasmon Resonance (SPR) is another valuable technique that monitors binding events in real-time without the need for labeling. It provides kinetic data by measuring the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₐ) can be calculated.

While these techniques are instrumental in characterizing ligand-target interactions, specific studies employing ITC or SPR to analyze the binding of this compound to its biological targets have not been detailed in the available literature.

Elucidation of Specific Binding Motifs and Interaction Hotspots via Biophysical Techniques

The mechanism of action for this compound derivatives has been investigated through kinetic studies and computational modeling. The determination that 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea acts as a competitive inhibitor of tyrosinase strongly implies that it interacts with residues within the enzyme's active site. researchgate.netnih.gov

Molecular docking, a key in silico technique, is frequently used to predict the binding orientation of a ligand within a protein's active site and to identify specific molecular interactions. nih.govfarmaciajournal.com For thiourea-based compounds, interactions typically involve hydrogen bonds formed by the N-H groups and hydrophobic interactions involving the aromatic rings. biointerfaceresearch.com The isoquinoline ring system and any substituted phenyl groups can participate in π-π stacking and hydrophobic interactions, while the sulfur and nitrogen atoms of the thiourea linker are key hydrogen bond donors and acceptors. researchgate.net Although general principles of thiourea derivative binding are well-established, specific high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy for a this compound-target complex are not presently available.

Structure-Activity Relationship (SAR) Derivation at the Molecular Level (In Vitro)

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.

Correlation of Structural Modifications with Binding Affinity to Defined Molecular Targets

Systematic structural modifications of the this compound scaffold have been performed to establish clear SAR against the tyrosinase enzyme. researchgate.net A key finding was that thiourea derivatives were generally more potent inhibitors than their corresponding urea analogs, highlighting the importance of the thiocarbonyl group for activity. researchgate.net

The nature of the substituent on the phenyl ring attached to the thiourea moiety significantly influences inhibitory potency. The presence of an electron-withdrawing group, such as a chlorine atom at the para position, resulted in the most active compound in the series. researchgate.netnih.gov This suggests that the electronic properties of the substituent play a crucial role in the binding interaction.

Table 1: Tyrosinase Inhibition by (Isoquinolin-5-yl)urea/thiourea Derivatives

CompoundStructure (Linker and Phenyl Substitution)Inhibition Constant (Kᵢ) in μM
1-(4-methoxyphenyl)-3-(isoquinolin-5-yl)ureaUrea, 4-OCH₃-
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaThiourea, 4-Cl119.22
1-(2,4-dichlorophenyl)-3-(isoquinolin-5-yl)ureaUrea, 2,4-diCl-
1-(2-chloro-5-(trifluoromethyl)phenyl)-3-(isoquinolin-5-yl)thioureaThiourea, 2-Cl, 5-CF₃-
1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thioureaThiourea, 4-F-
1-(isoquinolin-5-yl)-3-(4-nitrophenyl)ureaUrea, 4-NO₂-

Computational SAR Modeling and Virtual Screening Approaches for Target Engagement

Computational methods are increasingly used to rationalize SAR and guide the design of new, more potent compounds. researchgate.net In the study of this compound derivatives, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels were calculated using Gaussian software. researchgate.netnih.gov These quantum chemical calculations provide insights into the electronic properties and reactivity of the molecules, which can be correlated with their biological activity.

Virtual screening and pharmacophore modeling are powerful computational strategies for identifying novel bioactive molecules from large compound libraries. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for binding to a specific target. Such models can be used to screen databases for new compounds that fit the model and are therefore likely to be active. nih.gov While comprehensive Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies specific to this compound were not found, these computational approaches represent a logical next step for optimizing target engagement and discovering new derivatives. farmaciajournal.com

Q & A

Q. What are the standard methods for synthesizing (isoquinolin-5-yl)thiourea derivatives, and how can purity be ensured?

  • Methodological Answer : A common synthesis involves reacting isoquinolin-5-amine derivatives with isothiocyanates under reflux conditions in dry tetrahydrofuran (THF). For example, 8-isothiocyanocodide and 8-aminocodide were refluxed in THF for 24 hours, followed by purification via column chromatography (SiO₂, DCM:MeOH:NH₄OH = 96:3:1) to yield a thiourea derivative with 44% efficiency . Purity is confirmed using microelemental analysis (C, H, N, S) and melting point determination. For novel compounds, full spectroscopic characterization (IR, NMR, MS) is required to confirm structure and purity .

Q. How is infrared (IR) spectroscopy utilized to characterize this compound compounds?

  • Methodological Answer : IR spectroscopy identifies key functional groups:
  • ν(N-H) at ~3179 cm⁻¹ (stretching of NH groups).
  • ν(C=S) at ~1190 cm⁻¹ (thiourea core).
  • Aromatic ν(C=C) at ~1528 cm⁻¹ (isoquinoline ring) .
    Discrepancies in these peaks may indicate impurities or side reactions. For example, unexpected peaks near 1708 cm⁻¹ could suggest carbonyl contamination from incomplete purification .

Q. What is the solubility profile of this compound in common laboratory solvents?

  • Methodological Answer : Thiourea derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol) but insoluble in non-polar solvents (e.g., hexane). Solubility testing should precede reaction design to optimize solvent selection. For instance, solubility in THF is critical for reflux-based syntheses .

Advanced Research Questions

Q. How does thermal instability of thiourea derivatives impact experimental reproducibility in synthesis?

  • Methodological Answer : Thiourea decomposes above 170°C, isomerizing to ammonium thiocyanate, which alters reaction pathways. For consistent results, preheating thiourea-containing solutions must be avoided or tightly controlled. Inconsistent preheating durations or temperatures can lead to irreproducible yields or side products . Researchers should monitor reaction temperatures rigorously and report preheating protocols in detail.

Q. What strategies resolve contradictory data on the reactivity of this compound in different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on thiourea’s nucleophilicity. For example:
  • In polar aprotic solvents (e.g., DMF), the thiourea sulfur acts as a stronger nucleophile.
  • In protic solvents (e.g., ethanol), hydrogen bonding reduces reactivity.
    Systematic solvent screening using a Design of Experiments (DoE) approach can identify optimal conditions. Conflicting results should be cross-validated with computational studies (e.g., DFT calculations) to map electronic effects .

Q. What are the key considerations in designing catalytic studies involving this compound derivatives?

  • Methodological Answer :
  • Substrate scope : Test derivatives with electron-withdrawing/donating groups on the isoquinoline ring to assess electronic effects.
  • Catalyst loading : Optimize via kinetic studies (e.g., 1–10 mol% range).
  • Mechanistic probes : Use radical scavengers or isotopic labeling (e.g., ¹³C-thiourea) to elucidate pathways.
  • Table : Example optimization parameters for catalytic gold leaching (adapted from ):
ParameterOptimal Range
Thiourea concentration0.1–0.5 M
pH1.5–2.5
Temperature25–40°C

Safety and Data Integrity

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicity : Classified as a potential carcinogen; use fume hoods and PPE (gloves, lab coats).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation.
  • Decomposition : Avoid heating above 170°C to prevent hazardous byproducts (e.g., HCN, NH₃) .

Q. How should researchers address irreproducibility in thiourea-mediated reactions?

  • Methodological Answer :
  • Documentation : Record precise details of solvent purity, heating rates, and ambient humidity.
  • Control experiments : Repeat reactions with freshly purified thiourea to rule out degradation.
  • Collaborative validation : Share protocols with independent labs to confirm findings. Contradictions may arise from subtle differences in reagent sourcing or equipment calibration .

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